

Allyl Ethyl Carbonate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Allylethyl carbonate*

Cat. No.: *B075759*

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Abstract

Allyl ethyl carbonate (AEC) is a versatile organic compound with significant applications in organic synthesis and materials science. This guide provides an in-depth overview of its chemical structure, physicochemical properties, and key applications, with a focus on its role as a protecting group and as an electrolyte additive in lithium-ion batteries. Detailed experimental protocols for its use and relevant reaction mechanisms are presented, supplemented by visualizations to facilitate understanding.

Chemical Structure and Properties

Allyl ethyl carbonate is the ester of allyl alcohol and ethyl chloroformate. Its structure features a terminal alkene group and a carbonate functional group, which impart its characteristic reactivity.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of allyl ethyl carbonate is presented in Table 1.

Property	Value	Reference(s)
IUPAC Name	Ethyl prop-2-en-1-yl carbonate	[1]
Synonyms	Carbonic acid allyl ethyl ester	[2][3][4]
CAS Number	1469-70-1	[2][3][5]
Molecular Formula	C ₆ H ₁₀ O ₃	[2][5][6]
Molecular Weight	130.14 g/mol	[2][5][6]
Appearance	Colorless to almost colorless clear liquid	[3][4][7]
Purity	>97.0% (GC)	[3][4][7]
Boiling Point	149 °C	[3][8]
Density	0.99 g/cm ³ (at 20°C)	[3]
Refractive Index	1.41	[3]
Flash Point	46 °C	[3]
Solubility	Information not readily available in cited sources.	

Synthesis

A specific, detailed experimental protocol for the synthesis of allyl ethyl carbonate was not found in the publicly available literature reviewed for this guide. However, a general method for the synthesis of allyl carbonates involves the reaction of an alcohol with allyl chloroformate in the presence of a base to neutralize the HCl byproduct.[9]

Applications in Organic Synthesis: The Allyloxycarbonyl (Alloc) Protecting Group

The allyloxycarbonyl (Alloc) group is a valuable protecting group for alcohols and amines in multi-step organic synthesis due to its stability under a range of conditions and its selective removal under mild conditions.[10][11]

Protection of Alcohols

A general procedure for the protection of an alcohol (R-OH) using a reagent like allyl chloroformate is as follows. Note that a specific protocol using allyl ethyl carbonate for this purpose was not found.

Experimental Protocol: General Alcohol Protection with Allyl Chloroformate

- Dissolve the alcohol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Add a base, such as pyridine or triethylamine (1.1 - 1.5 equivalents), to the solution.
- Cool the reaction mixture to 0 °C.
- Add allyl chloroformate (1.1 equivalents) dropwise to the cooled solution.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Deprotection of Alloc-Protected Alcohols

The removal of the Alloc group is typically achieved via a palladium(0)-catalyzed reaction, often referred to as a Tsuji-Trost reaction.[\[12\]](#) This method offers high selectivity and is compatible with a wide range of other functional groups.

Experimental Protocol: Deprotection of an Alloc-Protected Alcohol[\[2\]](#)[\[3\]](#)

- Dissolve the Alloc-protected substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
- Add a scavenger, such as phenylsilane (PhSiH_3 , 7.0 equivalents), to the solution at 0 °C.[2]
- Add the palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.1 equivalents).[2]
- Stir the reaction mixture at 0 °C for 1 hour, or at room temperature until completion is observed by TLC.
- Concentrate the reaction mixture under reduced pressure.
- Purify the resulting alcohol by flash column chromatography.

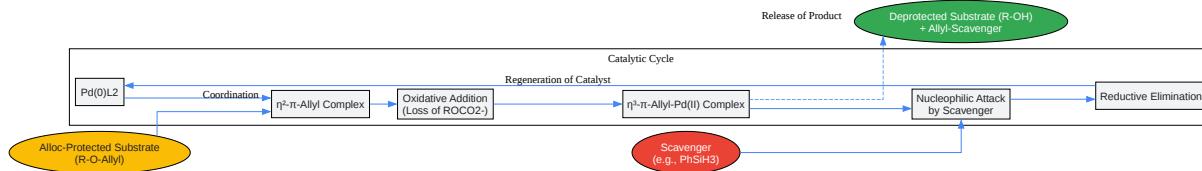
Logical Workflow for Alloc Protection and Deprotection



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Caption: Workflow for the use of the Alloc group in chemical synthesis.

Mechanism of Palladium-Catalyzed Deprotection (Tsuji-Trost Reaction)



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Caption: Simplified mechanism of the Tsuji-Trost reaction for Alloc deprotection.

Application in Materials Science: Lithium-Ion Battery Electrolytes

Allyl ethyl carbonate has been investigated as an electrolyte additive to improve the performance of lithium-ion batteries.^[1] It can form a stable solid electrolyte interphase (SEI) on the surface of the graphite anode, which suppresses the decomposition of the electrolyte and improves the cycling stability of the battery.^[1]

Electrolyte Formulation and Testing Workflow

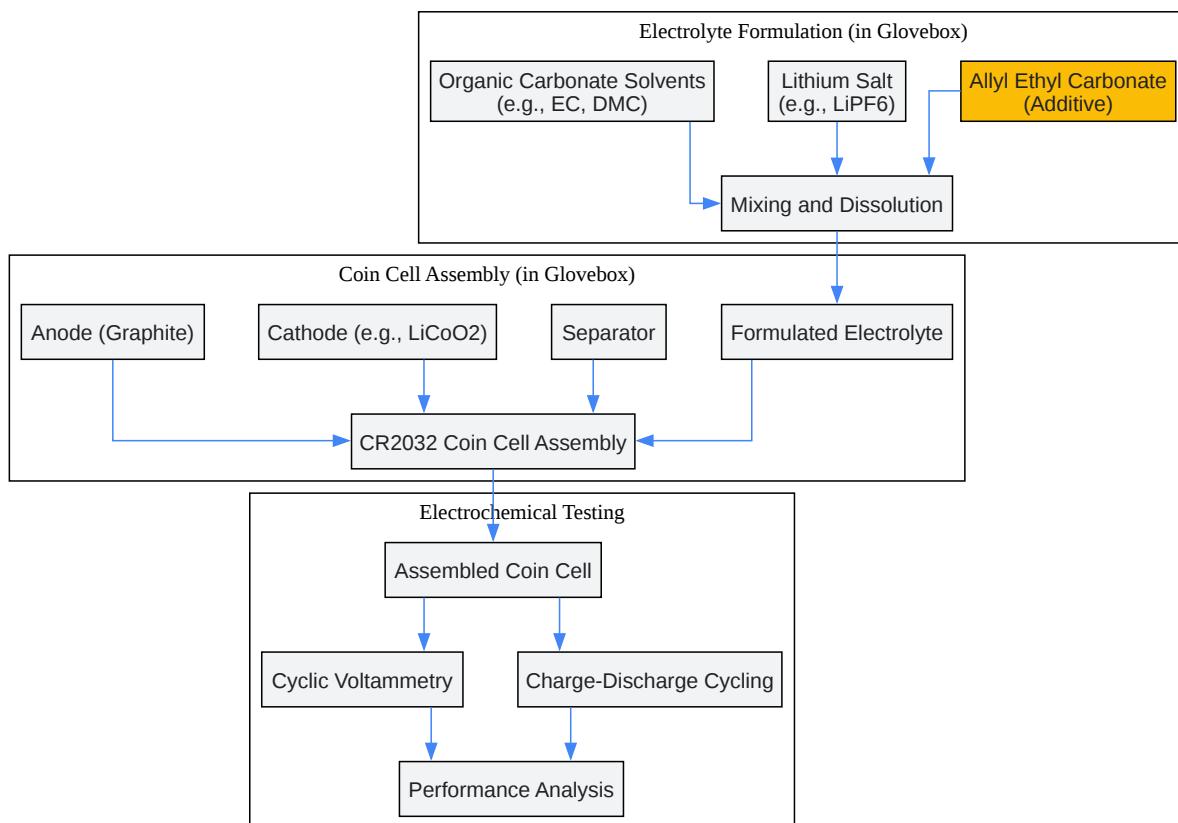
The general process for formulating and testing a lithium-ion battery electrolyte containing allyl ethyl carbonate is outlined below.

Experimental Protocol: General Electrolyte Preparation and Coin Cell Assembly

- **Solvent and Salt Preparation:** In an argon-filled glovebox, dissolve a lithium salt (e.g., LiPF₆) in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC)) to the desired concentration (e.g., 1.0 M).

- Additive Incorporation: Add a specific weight percentage of allyl ethyl carbonate to the prepared electrolyte solution and stir until homogeneous.
- Electrode and Separator Preparation: Prepare the anode (e.g., graphite coated on copper foil) and cathode (e.g., LiCoO₂ coated on aluminum foil) and a microporous polymer separator. Dry all components under vacuum.
- Coin Cell Assembly: Assemble a coin cell (e.g., CR2032) in the glovebox using the prepared anode, cathode, separator, and the electrolyte containing allyl ethyl carbonate.
- Electrochemical Testing: Perform electrochemical tests on the assembled coin cell, such as cyclic voltammetry and charge-discharge cycling, to evaluate the effect of the allyl ethyl carbonate additive on the battery's performance.

Workflow for Battery Electrolyte Formulation and Testing

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Caption: Workflow for lithium-ion battery electrolyte formulation and testing.

Safety Information

Allyl ethyl carbonate is a flammable liquid and vapor.^[3] It causes skin and serious eye irritation. ^[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Allyl ethyl carbonate is a valuable compound with established applications in organic synthesis as a precursor to the Alloc protecting group and emerging applications in materials science as a functional additive for lithium-ion battery electrolytes. This guide has provided a comprehensive overview of its properties, along with detailed experimental protocols and mechanistic visualizations to aid researchers and professionals in its effective and safe utilization. Further research into novel applications of this versatile molecule is warranted.

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